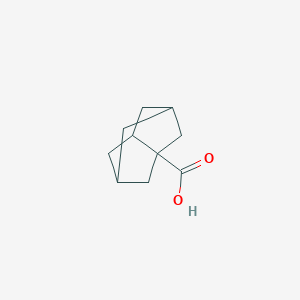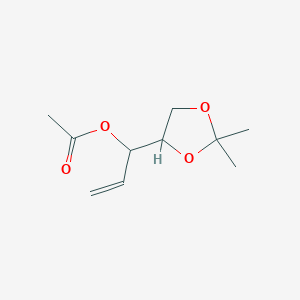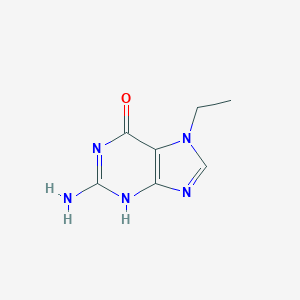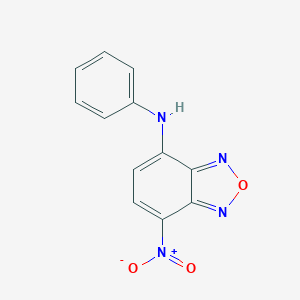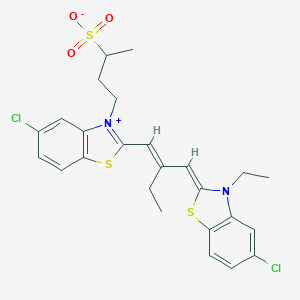
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium, also known as MitoSOX Red, is a fluorescent dye commonly used in scientific research to detect the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, and have been implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism Of Action
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is taken up by cells and is rapidly oxidized by ROS to form a highly fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell, allowing researchers to quantify ROS production in real-time. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is highly selective for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease.
Biochemical And Physiological Effects
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been shown to have minimal toxicity in cells and tissues, making it a safe and reliable tool for studying ROS production. It has been used to study the effects of oxidative stress on cellular function, and has been shown to be an effective tool for detecting changes in mitochondrial function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has also been used to study the effects of antioxidants on ROS production, and has been shown to be a valuable tool for evaluating the efficacy of antioxidant therapies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is its high selectivity for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease. It is also highly sensitive, allowing researchers to detect even small changes in ROS production. However, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has some limitations, including its potential for photobleaching and its sensitivity to changes in pH. Researchers must take these limitations into account when designing experiments using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red.
Future Directions
There are many potential future directions for research using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to study the effects of aging on mitochondrial function and ROS production, and could potentially be used to identify new therapeutic targets for age-related diseases. Another area of interest is the development of new antioxidant therapies for the treatment of diseases associated with oxidative stress. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to evaluate the efficacy of these therapies and to identify new compounds with antioxidant properties. Finally, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used in combination with other fluorescent dyes to study the complex interactions between ROS and other cellular components.
Synthesis Methods
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is a red powder that is highly soluble in water and can be easily stored and transported.
Scientific Research Applications
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been widely used in scientific research to study the role of ROS in various biological processes. It is commonly used to detect ROS production in cells and tissues, and has been used to study the effects of oxidative stress on cellular function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been used in a wide range of research areas, including cancer biology, neurobiology, and cardiovascular research.
properties
CAS RN |
18426-55-6 |
|---|---|
Product Name |
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium |
Molecular Formula |
C25H26Cl2N2O3S3 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
4-[5-chloro-2-[2-[(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C25H26Cl2N2O3S3/c1-4-17(12-24-28(5-2)20-14-18(26)6-8-22(20)33-24)13-25-29(11-10-16(3)35(30,31)32)21-15-19(27)7-9-23(21)34-25/h6-9,12-16H,4-5,10-11H2,1-3H3 |
InChI Key |
JUASOEGJZZHZCQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
Other CAS RN |
18426-55-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
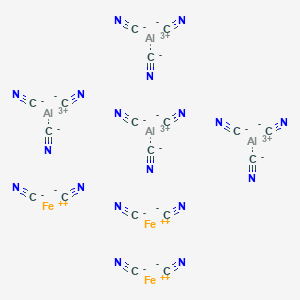

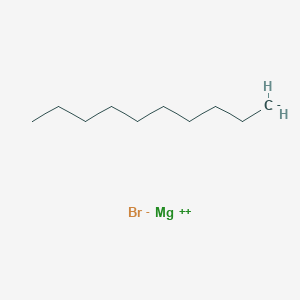
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)


